Cbz-D-Leu-Val-Boc
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Overview
Description
Cbz-D-Leu-Val-Boc, also known as carbobenzoxy-D-leucyl-valyl-tert-butoxycarbonyl, is a peptide derivative. It is commonly used in biochemical assays and research due to its unique structure and properties. The compound is characterized by the presence of a carbobenzoxy (Cbz) group, a D-leucine (D-Leu) residue, a valine (Val) residue, and a tert-butoxycarbonyl (Boc) group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-D-Leu-Val-Boc typically involves the stepwise assembly of the peptide chain, followed by the introduction of protecting groups. The process begins with the coupling of D-leucine and valine using standard peptide synthesis techniques. The resulting dipeptide is then protected with a carbobenzoxy group at the N-terminus and a tert-butoxycarbonyl group at the C-terminus .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and optimized reaction conditions ensures high yield and purity. The final product is typically purified using chromatographic techniques and characterized by various analytical methods .
Chemical Reactions Analysis
Types of Reactions
Cbz-D-Leu-Val-Boc undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to remove the protecting groups, yielding the free peptide.
Substitution: The Boc and Cbz groups can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products Formed
Scientific Research Applications
Cbz-D-Leu-Val-Boc has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in peptide synthesis and as a model compound in studying peptide chemistry.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized peptides and as a reagent in biochemical assays
Mechanism of Action
The mechanism of action of Cbz-D-Leu-Val-Boc involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity. The Boc and Cbz groups play a crucial role in protecting the peptide during synthesis and ensuring its stability in various biological environments .
Comparison with Similar Compounds
Similar Compounds
Cbz-D-Leu-Val: Lacks the Boc group, making it less stable in certain conditions.
Boc-D-Leu-Val: Lacks the Cbz group, affecting its overall reactivity and stability.
Cbz-D-Leu: A simpler derivative with only one amino acid residue
Uniqueness
Cbz-D-Leu-Val-Boc is unique due to the presence of both Cbz and Boc protecting groups, which provide enhanced stability and versatility in various chemical and biological applications. This dual protection allows for more controlled and efficient synthesis and modification of peptides .
Biological Activity
Cbz-D-Leu-Val-Boc is a peptide derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a combination of Cbz (carbobenzyloxy) and Boc (tert-butyloxycarbonyl) protecting groups, which influence its stability and reactivity in biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Antitumor Activity
Recent studies have explored the antitumor potential of various peptide derivatives, including this compound. Research indicates that modifications in amino acid sequences can significantly affect cytotoxicity against cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 1.4 μM to over 40 μM in different cancer cell lines such as HCT-116 and colon cancer cells .
Table 1: Cytotoxicity of Related Compounds
Compound | Structure | IC50 (μM) | % Growth Inhibition |
---|---|---|---|
This compound | TBD | TBD | TBD |
D-Phe-Leu-Val-N-Me-Leu-D-Leu | 3.847 | 18 | - |
D-Phe-D-Leu-Val-Leu-N-Me-Leu | 3.847 | 15 | - |
N-Me-Phe-D-Leu-D-Val-Leu-Leu | 3.847 | 30 | - |
Note: Data for this compound is pending further research validation.
Neuroprotective Effects
The neuroprotective activity of peptide derivatives has also been evaluated, revealing that those containing the Cbz group exhibit enhanced protective effects against oxidative stress in neuronal cells. For example, derivatives with lower EC50 values demonstrated improved neuroprotection compared to their Boc-protected counterparts . The introduction of specific amino acids has been shown to modulate these effects significantly.
Table 2: Neuroprotective Activity of Peptide Derivatives
Compound | EC50 (μM) | Mechanism of Action |
---|---|---|
DG-13 | 7.22 ± 1.58 | Antioxidant activity |
DG-15 | 6.86 ± 0.69 | Free radical scavenging |
This compound | TBD | TBD |
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of peptide derivatives like this compound. Modifications in the amino acid sequence, stereochemistry, and protecting groups can lead to significant changes in pharmacological properties.
- Amino Acid Variations: Substituting D-amino acids with L-amino acids can alter the binding affinity to biological targets.
- Protecting Groups: The choice between Cbz and Boc groups affects the compound's stability and reactivity in biological systems.
- Hydrophobicity: The overall lipophilicity influenced by side chains can impact cellular uptake and bioavailability.
Case Studies
Several case studies have illustrated the potential applications of this compound and related compounds:
- Cancer Cell Lines: A study demonstrated that modifications to the peptide structure resulted in varying degrees of cytotoxicity against HCT-116 colon cancer cells, highlighting the importance of specific amino acid configurations .
- Neuroprotection: Research on neuroprotective peptides showed that those with a Cbz group exhibited significantly better efficacy compared to their Boc-protected analogs, suggesting a potential therapeutic avenue for neurodegenerative diseases .
Properties
Molecular Formula |
C23H36N2O5 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
tert-butyl (2S)-3-methyl-2-[[(2R)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]butanoate |
InChI |
InChI=1S/C23H36N2O5/c1-15(2)13-18(24-22(28)29-14-17-11-9-8-10-12-17)20(26)25-19(16(3)4)21(27)30-23(5,6)7/h8-12,15-16,18-19H,13-14H2,1-7H3,(H,24,28)(H,25,26)/t18-,19+/m1/s1 |
InChI Key |
DJVHTSCETZNFEE-MOPGFXCFSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)N[C@@H](C(C)C)C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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